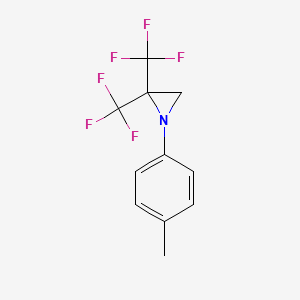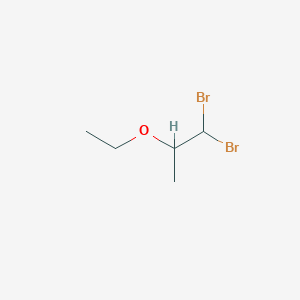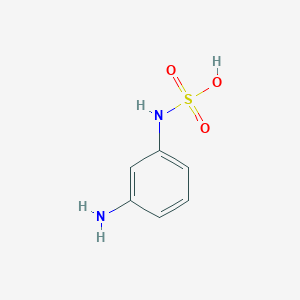
Cycloheptene, 1,2-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloheptene, 1,2-dichloro- is an organic compound that belongs to the class of cycloalkenes It is characterized by a seven-membered ring structure with two chlorine atoms attached at the first and second positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cycloheptene, 1,2-dichloro- can be synthesized through several methods. One common approach involves the chlorination of cycloheptene. This reaction typically requires the presence of a chlorine source, such as chlorine gas, and a catalyst to facilitate the addition of chlorine atoms to the cycloheptene ring. The reaction is usually carried out under controlled conditions to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of cycloheptene, 1,2-dichloro- may involve large-scale chlorination processes. These processes are designed to maximize efficiency and minimize the formation of by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Cycloheptene, 1,2-dichloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the cycloheptene ring can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Addition Reactions: Electrophiles like hydrogen halides or halogens are used.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include cycloheptene derivatives with various functional groups.
Addition Reactions: Products are typically halogenated cycloheptanes.
Oxidation and Reduction Reactions: Products can range from cycloheptanones to cycloheptanols.
Aplicaciones Científicas De Investigación
Cycloheptene, 1,2-dichloro- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound can be used to study the effects of halogenated hydrocarbons on biological systems.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It serves as an intermediate in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cycloheptene, 1,2-dichloro- involves its interaction with various molecular targets. The chlorine atoms can participate in electrophilic reactions, while the double bond in the cycloheptene ring can undergo addition reactions. These interactions can lead to the formation of reactive intermediates that further react with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexene, 1,2-dichloro-: A six-membered ring analog with similar reactivity.
Cyclooctene, 1,2-dichloro-: An eight-membered ring analog with different steric properties.
Cyclopentene, 1,2-dichloro-: A five-membered ring analog with distinct chemical behavior.
Uniqueness
Cycloheptene, 1,2-dichloro- is unique due to its seven-membered ring structure, which imparts specific steric and electronic properties. These properties influence its reactivity and make it a valuable compound for various applications.
Propiedades
Número CAS |
64997-10-0 |
|---|---|
Fórmula molecular |
C7H10Cl2 |
Peso molecular |
165.06 g/mol |
Nombre IUPAC |
1,2-dichlorocycloheptene |
InChI |
InChI=1S/C7H10Cl2/c8-6-4-2-1-3-5-7(6)9/h1-5H2 |
Clave InChI |
YWTYLGXZMFRHLF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=C(CC1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[Dibromo(nitro)methanesulfonyl]-4-methylbenzene](/img/structure/B14486266.png)
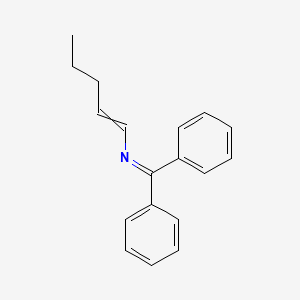
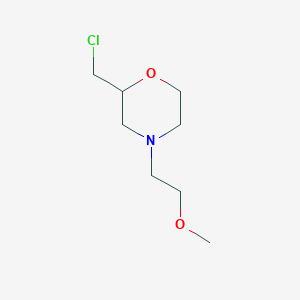
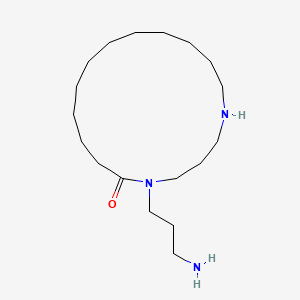
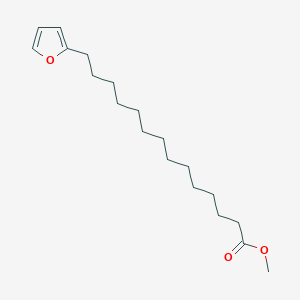

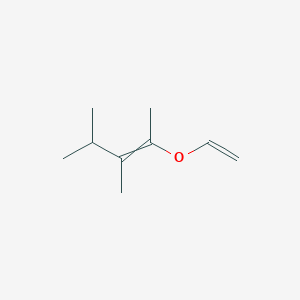
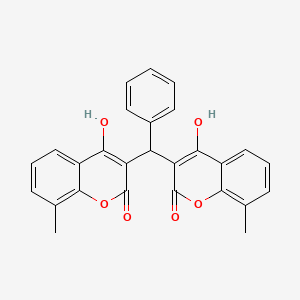
![6,6'-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran)](/img/structure/B14486319.png)
